Methyl 2-bromomethylbenzoate
Description
Contextualizing Methyl 2-bromomethylbenzoate (B8278923) within Contemporary Organic Chemistry Research
In the realm of contemporary organic chemistry, the pursuit of efficient and selective synthetic methodologies is paramount. Methyl 2-bromomethylbenzoate fits squarely within this paradigm, serving as a key building block for the construction of more complex molecular architectures. cymitquimica.com Its utility stems from the presence of two key functional groups: the methyl ester and the bromomethyl group. The bromine atom, being a good leaving group, facilitates a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. cymitquimica.com This reactivity is central to its application in the synthesis of pharmaceuticals, agrochemicals, and materials. chembk.comcymitquimica.com
Historical Perspectives on the Development and Initial Characterization of this compound
While a detailed historical account of its initial synthesis is not extensively documented in readily available literature, the preparation of this compound and similar benzylic bromides generally follows established principles of organic chemistry. A common synthetic route involves the radical bromination of methyl 2-methylbenzoate (B1238997). One documented method describes the reaction of methyl 2-methyltoluate with bromine in carbon tetrachloride, initiated by irradiation with a 600-watt incandescent lamp, to yield the desired product. prepchem.com Another approach utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride. chemicalbook.com The characterization of this compound relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms its structure, and Gas Chromatography (GC) to determine its purity. tcichemicals.com
Significance of this compound as a Key Intermediate in Advanced Organic Synthesis
The true significance of this compound lies in its role as a versatile intermediate. lookchem.comgithub.com Its ability to participate in a wide array of chemical transformations makes it an invaluable tool for organic chemists.
One notable application is in the synthesis of neuroprotective agents. For instance, it is a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, a compound that has shown neuroprotective activity. lookchem.comchemicalbook.com This highlights its importance in medicinal chemistry for the development of potential treatments for neurological disorders. lookchem.com
Furthermore, the electrochemical reduction of this compound has been a subject of study. Research has shown that its reduction at carbon cathodes can lead to the formation of carbanion intermediates. researchgate.net These intermediates can then undergo intramolecular cyclization to form products like phthalide (B148349), demonstrating a pathway to construct cyclic structures. researchgate.net
The compound's utility extends to its use in preparing other valuable intermediates. For example, it can be used in reactions to synthesize various substituted derivatives by taking advantage of the reactivity of the bromine atom.
Examples of Reactions Involving this compound
| Reactant(s) | Reagents/Conditions | Product(s) | Application/Significance |
| Methyl 2-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄, 85°C | This compound | Synthesis of the title compound chemicalbook.com |
| This compound , 4-Ethoxycarbonyl-2-nitrophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0), DME, Na₂CO₃ (aq) | 4-(2-Methoxycarbonylbenzyl)-2-nitrobenzoic acid ethyl ester | Formation of a C-C bond via Suzuki coupling ambeed.com |
| This compound | Electrochemical reduction at carbon cathode in DMF | Phthalide and other reduction products | Synthesis of cyclic compounds via intramolecular cyclization researchgate.net |
Overview of Research Trajectories and Academic Significance
Current research involving this compound continues to explore its synthetic potential. Market research reports indicate a growing global market for this compound, underscoring its importance in various industrial applications, particularly in the pharmaceutical and chemical sectors. lpinformationdata.com Academic research often focuses on developing novel synthetic methods that utilize this compound as a starting material or key intermediate. Its role in the synthesis of biologically active molecules remains a significant area of investigation. cymitquimica.combiosynth.com The compound is also used in material science for synthesizing polymers and other advanced materials. The ongoing studies into its reactivity and applications ensure its continued relevance in the field of organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASDIPENBEWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370515 | |
| Record name | Methyl 2-bromomethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-73-4 | |
| Record name | Methyl 2-bromomethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(bromomethyl)benzoate | |
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Synthetic Methodologies and Strategies for Methyl 2 Bromomethylbenzoate
Established Synthetic Routes to Methyl 2-bromomethylbenzoate (B8278923)
The synthesis of methyl 2-bromomethylbenzoate is most commonly accomplished through halogenation and esterification or, more directly, by radical bromination of a suitable precursor.
Halogenation and Esterification Approaches
One synthetic strategy involves the initial halogenation of a starting material followed by esterification. For instance, 4-Bromo-2-methylbenzoic acid can be halogenated and then esterified to produce methyl 4-bromo-2-bromomethyl-benzoate. chemicalbook.com Although this example illustrates the general principle, direct esterification of a pre-brominated benzoic acid derivative is a viable, albeit less common, route to the target molecule.
Radical Bromination of Methyl Benzoate (B1203000) Derivatives
The most prevalent and direct method for synthesizing this compound is the radical bromination of methyl o-toluate. drugfuture.comchegg.com This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical.
A widely employed method for the radical bromination of methyl o-toluate utilizes N-Bromosuccinimide (NBS) as the brominating agent. drugfuture.comprepchem.com The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions. drugfuture.comprepchem.com For example, a mixture of methyl o-toluate, NBS, and a catalytic amount of AIBN in refluxing carbon tetrachloride yields this compound. prepchem.com Similarly, using dibenzoyl peroxide as the initiator in refluxing carbon tetrachloride also effectively produces the desired product. drugfuture.com The reaction can also be initiated by light. prepchem.com
Table 1: Radical Bromination of Methyl o-toluate using NBS
| Radical Initiator | Solvent | Conditions | Yield | Reference |
| AIBN | Carbon Tetrachloride | Reflux | Not Specified | prepchem.com |
| Dibenzoyl Peroxide | Carbon Tetrachloride | Reflux | Not Specified | drugfuture.com |
| Incandescent Lamp | Carbon Tetrachloride | Reflux | 61% | prepchem.com |
This table summarizes reaction conditions for the synthesis of this compound via radical bromination with NBS.
The radical bromination of methyl o-toluate proceeds via a radical chain mechanism, which consists of initiation, propagation, and termination steps. chemistryscore.comlibretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., dibenzoyl peroxide or AIBN) or by the action of light on bromine, generating initial radicals. chemistryscore.comoregonstate.edu These radicals then abstract a bromine atom from NBS to form a bromine radical (Br•).
Propagation: This is a two-step cyclic process.
A bromine radical abstracts a hydrogen atom from the methyl group of methyl o-toluate. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical. oregonstate.edu
The newly formed benzyl radical then reacts with a molecule of NBS (or Br2 generated in situ) to yield the product, this compound, and a new bromine radical, which can then continue the chain reaction. oregonstate.edu
Termination: The chain reaction is terminated by the combination of any two radical species. libretexts.org
The high selectivity of bromination for the benzylic position is a key feature of this mechanism. umn.edu
While radical bromination is highly selective for the benzylic position, over-bromination, leading to the formation of methyl 2-(dibromomethyl)benzoate, can occur. google.com Controlling the stoichiometry of the reactants is crucial to minimize this side reaction. Using a slight excess or an equimolar amount of the brominating agent relative to the methyl o-toluate helps to favor the formation of the desired mono-brominated product. google.com
The choice of reaction conditions also plays a role in selectivity. For instance, maintaining a low concentration of elemental bromine throughout the reaction, which is a key advantage of using NBS, helps to suppress competing electrophilic addition to the aromatic ring. umn.edu The reaction temperature and the rate of addition of the brominating agent can also be optimized to enhance selectivity.
Alternative Synthetic Pathways
While radical bromination of methyl o-toluate is the dominant synthetic route, other pathways exist. One such alternative involves the reaction of 2-formyl benzoic acid methyl ester with methyl triphenylphosphine (B44618) hydroiodide in the presence of a strong base to form 2-vinyl benzoic acid methyl ester. This intermediate can then undergo further transformations, including bromination, to yield derivatives of this compound. google.com However, for the direct synthesis of this compound, this route is less common. Another approach involves the electrochemical reduction of this compound itself, which leads to various products via carbanion intermediates, but this is a method of transformation rather than synthesis. researchgate.net
Reaction of Methyl Benzoate with Methyl Bromide under Catalytic Conditions
A common route for the synthesis of this compound does not involve the direct reaction of methyl benzoate with methyl bromide. Instead, the established and widely documented method is the free-radical bromination of the benzylic methyl group of methyl o-toluate (also known as methyl 2-methylbenzoate). This transformation, often referred to as a Wohl-Ziegler reaction, selectively targets the methyl group attached to the benzene (B151609) ring.
The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The process requires initiation, which can be achieved either thermally with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photochemical means using light. rsc.orgblogspot.com The use of a catalyst is essential to facilitate the formation of bromine radicals, which then propagate the reaction. For instance, Lewis acids like Zirconium(IV) chloride have been shown to catalyze benzylic bromination, proceeding through a radical-generation pathway. researchgate.net
The reaction is performed in a suitable organic solvent, traditionally carbon tetrachloride (CCl₄), although greener alternatives are now preferred. rsc.orgkoreascience.kr For example, the photobromination of methyl o-toluate has been successfully carried out to yield the desired monobromo derivative. lookchem.com
Table 1: Selected Conditions for the Synthesis of this compound from Methyl o-toluate
| Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time | Yield | Reference |
| N-Bromosuccinimide | AIBN | 1,2-Dichlorobenzene | 8 hours | 92% | koreascience.kr |
| N-Bromosuccinimide | AIBN | Carbon Tetrachloride | 12 hours | 79% | koreascience.kr |
| Bromine | Tungsten Lamp | Carbon Tetrachloride | ~2 minutes | - | lookchem.com |
Advanced Synthetic Strategies and Methodological Innovations
Recent advancements in chemical synthesis have led to more efficient, sustainable, and scalable methods for producing this compound. These innovations focus on green chemistry principles, continuous manufacturing processes, and precise control over reaction parameters.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves using less hazardous materials and developing more sustainable reaction conditions.
Safer Solvents: A significant green advancement is the replacement of hazardous chlorinated solvents like carbon tetrachloride (CCl₄). Research has demonstrated effective benzylic bromination in greener solvents such as acetonitrile (B52724), 1,2-dichlorobenzene, and even in aqueous systems using micelles. koreascience.kracs.orgorganic-chemistry.orged.gov For example, a strategy using tert-butyl hydrogen peroxide and potassium bromide in an aqueous micellar medium of cetyltrimethylammonium bromide (CTAB) has been developed for the regioselective monobromination of methyl toluates. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com
Alternative Brominating Agents: To avoid the direct handling of toxic and corrosive liquid bromine, methods using in-situ generation of bromine have been developed. nih.gov One such approach uses a stable and inexpensive mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.orggoogle.com Another method involves the oxidation of bromide salts like KBr or HBr with an oxidant such as hydrogen peroxide (H₂O₂). thieme-connect.comresearchgate.net
Photochemical Initiation: Using visible light to initiate the radical reaction is a safer and cheaper alternative to chemical initiators like AIBN and benzoyl peroxide, which can pose explosion risks. rsc.orged.gov This photochemical activation allows the reaction to proceed under mild conditions without the need for thermal energy. ed.gov
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous manufacturing, has emerged as a superior alternative to traditional batch processing for benzylic brominations, offering enhanced safety, efficiency, and scalability. acs.orgorganic-chemistry.org This technology is particularly advantageous for photochemical reactions. acs.orgrsc.orgrsc.org
In a typical flow setup, reagents are pumped through transparent tubing (such as fluorinated ethylene (B1197577) polymer, FEP) which is irradiated by a light source, often household compact fluorescent lamps (CFLs) or LEDs. acs.orgorganic-chemistry.org This ensures uniform light exposure throughout the reaction mixture, something that is difficult to achieve in large-scale batch reactors. rsc.org
Key advantages include:
Enhanced Safety: Hazardous reagents like bromine are generated and consumed in-situ within the small volume of the reactor, minimizing risks associated with storage and handling. nih.govresearchoutreach.org
Improved Efficiency: Superior heat and mass transfer in microreactors allow for precise temperature control of exothermic reactions and efficient mixing of multiphase systems. acs.orgrsc.org
High Throughput and Scalability: Production can be easily scaled up by simply extending the operating time of the reactor or by running multiple reactors in parallel. acs.orgorganic-chemistry.org This has been demonstrated with productivities reaching up to 4.1 kg per hour using commercial flow reactors. acs.orgresearchoutreach.org
Stereoselective and Regioselective Synthesis Considerations
Stereoselectivity is not a consideration for the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.
However, regioselectivity is of paramount importance. The synthesis must selectively introduce a bromine atom onto the benzylic methyl group rather than on the aromatic ring. The outcome of the bromination is dictated by the reaction mechanism, which is controlled by the chosen conditions.
Benzylic Bromination (Radical Pathway): To achieve the desired product, conditions that favor a free-radical mechanism are employed. This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN, BPO) or light. rsc.orgblogspot.com The radical intermediates preferentially attack the weaker C-H bonds of the benzylic methyl group.
Aromatic Bromination (Electrophilic Pathway): In contrast, if the reaction is run in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), an electrophilic aromatic substitution occurs. wordpress.com This pathway would result in the bromine atom being attached directly to the benzene ring, yielding undesired isomers. rsc.orgresearchgate.net
Several methodologies have been specifically developed to ensure high regioselectivity for the benzylic monobromination of methyl toluates. thieme-connect.comresearchgate.netresearchgate.netresearchgate.net
Scale-Up and Industrial Optimization Strategies for this compound Production
Scaling up the synthesis of this compound from the laboratory bench to industrial production requires careful optimization of reaction parameters and technology.
A primary challenge in scaling up traditional batch photochemical reactions is the "photon flux limitation," where light cannot penetrate the large volume of the reactor uniformly. rsc.org Continuous flow reactors overcome this fundamental issue, making them ideal for industrial-scale photochemical brominations. acs.orgresearchoutreach.org A smart dimensioning approach allows for a linear scale-up of flow rates with reactor volume, maintaining consistent results and high productivity. acs.org
Industrial optimization also focuses on economic viability. This often involves replacing more expensive reagents, such as N-bromosuccinimide, with lower-cost alternatives. blogspot.com For example, generating bromine in-situ from inexpensive salts like sodium bromide and sodium bromate is a more economical approach for large-scale manufacturing. google.com The use of biphasic aqueous-organic systems can also simplify the process by allowing for the easy separation of the product and absorption of byproducts like hydrogen bromide (HBr). scirp.org The successful scale-up of these processes has been demonstrated, achieving production of over a kilogram of a similar benzyl bromide in under four hours with an exceptionally low process mass intensity (PMI). rsc.org
Optimizing the loading of the catalyst or initiator is a critical step in maximizing yield and minimizing costs and side reactions. The ideal catalyst concentration ensures the reaction proceeds to completion efficiently without being excessive.
Effect of Reagent/Catalyst Stoichiometry: Studies on related benzylic brominations in flow systems have shown that the amount of the brominating agent is crucial. In one study, using 1.2 equivalents of bromine gave a 77% yield of the desired product, whereas erroneously using only 1.04 equivalents caused the conversion to drop significantly. acs.org Interestingly, further increasing the bromine equivalents did not lead to an improvement in yield, indicating an optimal loading exists. acs.org
Minimizing Catalyst Concentration: In some highly efficient photocatalytic systems, it has been shown that catalyst loading can be dramatically reduced. For certain bromine radical-catalyzed reactions, catalyst loadings as low as 0.005 mol% (50 parts per million) have proven effective, highlighting the robustness of the catalytic cycle. nih.gov Conversely, in other systems, a low catalyst concentration is necessary because the catalyst can be deactivated at higher concentrations, possibly due to processes like radical collisional quenching. acs.org
Table 2: Effect of Reagent/Catalyst Loading on Reaction Outcome (Illustrative Examples)
| System | Reagent/Catalyst | Loading | Outcome | Reference |
| Benzylic Bromination | Bromine | 1.04 equiv. | Reduced conversion (60%) | acs.org |
| Benzylic Bromination | Bromine | 1.20 equiv. | Optimal conversion (77%) | acs.org |
| Photoredox Bromination | Erythrosine B | High Conc. | Catalyst deactivation | acs.org |
| Photoredox Cycloaddition | 4CzIPN (Photocatalyst) | 0.005 mol% | High yield (88%) | nih.gov |
Solvent Selection and Alternatives
The choice of solvent is critical in the synthesis of this compound, which is typically achieved through the radical bromination of a methyl toluate precursor. This reaction, often a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent. wikipedia.orgwikipedia.org
Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for these reactions, frequently used in conjunction with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). wikipedia.orgchemicalbook.comdrugfuture.comprepchem.com Anhydrous dichloromethane (B109758) is also a commonly employed solvent. However, due to the high toxicity and ozone-depleting properties of chlorinated solvents like CCl₄, significant research has been directed toward identifying safer and more environmentally benign alternatives. wikipedia.orgresearchgate.netreddit.com
Modern alternatives aim to replace chlorinated solvents without compromising reaction efficiency. Trifluorotoluene and benzotrifluoride (B45747) (BTF) have been proposed as suitable substitutes for CCl₄ in free-radical brominations. wikipedia.orgacs.org Other greener solvents have also been investigated, with studies showing successful benzylic brominations in methyl acetate (B1210297), which avoids the need for an initiator. researchgate.net Research has also explored the use of acetonitrile to avoid chlorinated solvents, as well as the potential for reactions in water, ionic liquids, or under solvent-free conditions. researchgate.netresearchgate.net
| Solvent Category | Examples | Role & Rationale |
| Traditional Chlorinated | Carbon Tetrachloride (CCl₄), Dichloromethane | Historically effective for radical brominations, providing good solubility for reactants. Now being phased out due to toxicity and environmental concerns. wikipedia.orgreddit.com |
| Greener Alternatives | Trifluorotoluene, Benzotrifluoride (BTF), Methyl Acetate, Acetonitrile | Proposed as safer replacements for chlorinated solvents. wikipedia.orgresearchgate.netacs.orgresearchgate.net They are less toxic and have a lower environmental impact. |
| Aqueous/Novel Media | Water, Ionic Liquids | Explored in efforts to develop more sustainable and environmentally friendly reaction conditions. researchgate.netresearchgate.net |
Real-time Process Monitoring (e.g., In-line HPLC)
The integration of Process Analytical Technology (PAT) has revolutionized the monitoring and control of chemical syntheses, including that of this compound. researchgate.net Real-time process monitoring allows for the continuous analysis of a reaction as it occurs, providing immediate data on conversion rates, impurity profiles, and product yield. This approach eliminates the delays and potential for sample degradation associated with traditional offline analysis. core.ac.uk
In-line High-Performance Liquid Chromatography (HPLC) is a powerful PAT tool for these applications. researchgate.net By integrating an HPLC system directly with the reaction vessel, automated systems can periodically draw samples, dilute them, and inject them for analysis. researchgate.net This provides a detailed reaction profile, tracking the consumption of starting materials and the formation of products and by-products in real-time. researchgate.netfigshare.com The quantitative data obtained facilitates timely decisions, enhances process understanding, and ensures consistent product quality. researchgate.netacs.org For instance, in-line HPLC can be used to ensure the consumption of a starting material is complete (e.g., <1% remaining) before proceeding with subsequent steps.
Other analytical techniques can be used in conjunction with HPLC for comprehensive monitoring. These orthogonal methods, such as in-situ infrared spectroscopy (ReactIR), provide complementary data to ensure a robust understanding and control of the reaction process. figshare.comacs.org
| Monitoring Technique | Application in Synthesis | Advantages |
| In-line HPLC | Real-time quantitative tracking of reactants, products, and impurities. researchgate.net | Provides high-resolution separation and quantification; enables precise control over reaction endpoints and impurity levels. researchgate.net |
| In-situ IR (ReactIR) | Monitors the concentration of key functional groups in real-time. | Non-invasive; provides kinetic and mechanistic information; complements HPLC data. figshare.comacs.org |
| In-line Raman Spectroscopy | Used to monitor the conversion of starting materials to the final product. acs.org | Offers real-time, non-destructive analysis directly within the reaction stream. |
Synthesis of Isomeric and Substituted Methyl Bromomethylbenzoate Derivatives
The synthetic principles applied to this compound are also relevant to a variety of its isomers and substituted analogues. These compounds are valuable intermediates in organic and medicinal chemistry. The primary method for their synthesis involves the selective benzylic bromination of the corresponding methyl-substituted benzoate precursors.
Methyl 3-bromo-2-bromomethylbenzoate Synthesis
Methyl 3-bromo-2-bromomethylbenzoate (CAS No: 337536-14-8) is a di-brominated compound used as a versatile building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. cymitquimica.comnih.gov Its synthesis would logically proceed from methyl 3-bromo-2-methylbenzoate. The transformation involves a radical bromination of the benzylic methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator in a suitable non-polar solvent.
Methyl 4-bromo-2-bromomethylbenzoate Synthesis
The synthesis of Methyl 4-bromo-2-bromomethylbenzoate (CAS No: 78471-43-9) is well-documented. chemicalbook.com It serves as a key pharmaceutical intermediate. chemicalbook.com The standard procedure involves the radical bromination of methyl 4-bromo-2-methylbenzoate. chemicalbook.com
In a typical reaction, a mixture of methyl 4-bromo-2-methylbenzoate, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide (BPO) is heated to reflux in carbon tetrachloride (CCl₄). chemicalbook.com The reaction is generally run for approximately two hours under an inert atmosphere to yield the desired product. Following the reaction, the mixture is cooled and filtered through silica (B1680970) gel. The final product is isolated and purified by column chromatography, with reported yields between 90% and 97%. chemicalbook.com
| Reactant/Reagent | Molar Ratio (Example) | Purpose |
| Methyl 4-bromo-2-methylbenzoate | 1.0 eq | Starting Material |
| N-Bromosuccinimide (NBS) | 1.0-1.2 eq | Brominating Agent chemicalbook.com |
| Benzoyl Peroxide (BPO) | ~0.05 eq | Radical Initiator chemicalbook.com |
| Carbon Tetrachloride (CCl₄) | - | Solvent chemicalbook.com |
| Product Yield | 90-97% | chemicalbook.com |
Methyl 2-bromo-5-(bromomethyl)benzoate Synthesis
Methyl 2-bromo-5-(bromomethyl)benzoate (CAS No: 90721-58-7) is another important synthetic intermediate. Its preparation involves the selective bromination of a methyl benzoate derivative. The key to a successful synthesis is controlling the reaction conditions to ensure regioselectivity and prevent over-bromination. Critical parameters include maintaining a low temperature, typically between 0-5°C, and using anhydrous solvents such as dichloromethane or carbon tetrachloride to stabilize reactive intermediates. The stoichiometry of the brominating agent, usually N-bromosuccinimide (NBS), relative to the substrate must be carefully controlled to achieve bromination at the desired positions.
Methyl 2-bromo-6-(bromomethyl)benzoate Synthesis
Methyl 2-bromo-6-(bromomethyl)benzoate (CAS No: 777859-74-2) is a compound identified as a ligand for dopamine (B1211576) D2-like receptors, indicating its potential use in pharmacological research. biosynth.comguidechem.com The synthesis of this compound would be analogous to its isomers, starting from methyl 2-bromo-6-methylbenzoate. The key step is the benzylic bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator in an inert solvent like carbon tetrachloride.
Synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate
The synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate is commonly achieved through the radical bromination of a methyl-substituted precursor. This method selectively targets the benzylic position, which is activated for radical reactions.
A specific and high-yield procedure begins with Methyl 4'-methyl-2-biphenylcarboxylate as the starting material. chemicalbook.com The reaction involves treating the starting material with N-Bromosuccinimide (NBS), which serves as the bromine source, and Azobisisobutyronitrile (AIBN) as a radical initiator. chemicalbook.com The use of NBS is a well-established technique for benzylic bromination. The reaction is typically conducted in a non-polar solvent like n-hexane. chemicalbook.com
In a detailed example of this synthesis, Methyl 4'-methyl-2-biphenylcarboxylate is dissolved in n-hexane, followed by the addition of NBS and AIBN. chemicalbook.com To facilitate the reaction, 30% hydrogen peroxide is added dropwise over a period of two hours at a temperature of 60°C. chemicalbook.com After the addition is complete, the mixture is refluxed for 30 minutes to ensure the reaction goes to completion. chemicalbook.com High-performance liquid chromatography (HPLC) is used to monitor the reaction and confirm the consumption of the starting material. chemicalbook.com The workup procedure involves cooling the mixture and quenching with a sodium bisulfite solution, followed by filtration and washing of the solid product with n-hexane. chemicalbook.com This process yields Methyl 4'-bromomethyl-2-biphenylcarboxylate as a white solid with a high molar yield of 96.2% and a purity of 99.54% as determined by HPLC. chemicalbook.com
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Methyl 4'-methyl-2-biphenylcarboxylate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), 30% Hydrogen Peroxide | n-Hexane | 60°C, then reflux for 30 min | Methyl 4'-bromomethyl-2-biphenylcarboxylate | 96.2% | 99.54% chemicalbook.com |
Synthesis of Methyl 2-(2-bromoethyl)benzoate
A multi-step synthesis route is employed for the preparation of Methyl 2-(2-bromoethyl)benzoate, starting from the readily available 2-formylbenzoic acid methyl ester. google.com
The synthetic pathway consists of three main steps:
Wittig Reaction : The initial step involves a Wittig reaction between 2-formylbenzoic acid methyl ester and a phosphonium (B103445) ylide, generated from methyl triphenylphosphine hydroiodide and a strong base (such as butyllithium, potassium tert-butoxide, or sodium hydride), to produce 2-vinylbenzoic acid methyl ester. google.com
Hydroboration-Oxidation : The resulting 2-vinylbenzoic acid methyl ester undergoes hydroboration using a borane (B79455) dimethyl sulfide (B99878) complex, followed by oxidation with sodium hydroxide (B78521) and hydrogen peroxide. google.com This sequence converts the vinyl group into a primary alcohol, yielding 2-(2-hydroxyethyl)benzoic acid methyl ester. google.com
Bromination : In the final step, the hydroxyl group of 2-(2-hydroxyethyl)benzoic acid methyl ester is converted to a bromide. google.com This transformation is accomplished using triphenylphosphine and carbon tetrabromide, which together form the Appel reaction conditions for converting alcohols to alkyl bromides, thus affording the target compound, Methyl 2-(2-bromoethyl)benzoate. google.com
| Step | Intermediate/Product | Key Reagents | Reaction Type |
|---|---|---|---|
| 1 | 2-Vinylbenzoic acid methyl ester | 2-Formylbenzoic acid methyl ester, Methyl triphenylphosphine hydroiodide, Strong Base | Wittig Reaction google.com |
| 2 | 2-(2-Hydroxyethyl)benzoic acid methyl ester | Borane dimethyl sulfide complex, Sodium hydroxide, Hydrogen peroxide | Hydroboration-Oxidation google.com |
| 3 | Methyl 2-(2-bromoethyl)benzoate | Triphenylphosphine, Carbon tetrabromide | Appel Reaction (Bromination) google.com |
Synthesis of Fluoro-substituted Isoindolinone Analogues from this compound Derivatives
Fluoro-substituted isoindolinone analogues, which are of interest in medicinal chemistry, can be synthesized using derivatives of this compound. sioc-journal.cn The core of this synthesis is the coupling of a substituted this compound with 3-amino-piperidine-2,6-dione hydrochloride under alkaline conditions. sioc-journal.cn This reaction leads to the formation of α-(fluoro-substituted isoindolinone-2-yl)glutarimide analogues. sioc-journal.cn
The required fluoro-substituted this compound derivatives are not typically available off-the-shelf and must be prepared through a series of reactions starting from nitro-substituted 2-methyl benzoic acid methyl esters. sioc-journal.cn The synthetic strategies to access these key intermediates include:
Nitration and Bromination : Introducing a nitro group onto the aromatic ring, followed by benzylic bromination of the methyl group. sioc-journal.cn
Nitro Reduction : Conversion of the nitro group to an amino group. sioc-journal.cn
Balz-Schiemann Reaction : Transformation of an amino group into a fluorine atom. sioc-journal.cn
These preparatory steps allow for the strategic placement of fluorine substituents on the benzo portion of the this compound scaffold. sioc-journal.cn Once the desired fluoro-substituted derivative is obtained, it is coupled with the α-aminoglutarimide hydrochloride to yield the final isoindolinone product. google.com The structures of all synthesized compounds are typically confirmed using 1H NMR and HRMS spectra. sioc-journal.cn
| Reactant 1 | Reactant 2 | Conditions | Product Class |
|---|---|---|---|
| Fluoro-substituted this compound derivatives | 3-Amino-piperidine-2,6-dione hydrochloride | Alkaline | α-(Fluoro-substituted isoindolinone-2-yl)glutarimide analogues sioc-journal.cn |
Reaction Mechanisms and Pathways of Methyl 2 Bromomethylbenzoate
Nucleophilic Substitution Reactions
The presence of a bromomethyl group on the benzene (B151609) ring makes methyl 2-bromomethylbenzoate (B8278923) susceptible to nucleophilic attack. This reactivity is central to its application as a building block in the synthesis of more complex molecules.
The nucleophilic substitution reactions of methyl 2-bromomethylbenzoate can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
SN2 Mechanism : This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the carbon-bromine bond breaks. savemyexams.com This "backside attack" results in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com For primary halides like this compound, the SN2 pathway is generally favored due to the relatively unhindered nature of the benzylic carbon. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com
SN1 Mechanism : This is a two-step process that begins with the slow, rate-determining step of the C-Br bond breaking to form a carbocation intermediate. savemyexams.com This is followed by a rapid attack of the nucleophile on the carbocation. savemyexams.com The stability of the resulting benzylic carbocation, which is resonance-stabilized by the benzene ring, can favor the SN1 pathway under certain conditions, such as in the presence of a weak nucleophile or in a polar, protic solvent. However, for primary benzylic halides, the SN1 mechanism is generally less common than the SN2 mechanism.
In some cases, a water-assisted cyclization of methyl 2-(bromomethyl)benzoate has been proposed to proceed through a mechanism involving the formation of a cyclic carboxonium bromide intermediate, which then decomposes to a lactone. researchgate.net
This compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom bonds.
Amines : Primary and secondary amines are common nucleophiles used in reactions with this compound to form the corresponding substituted benzylamines. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.
Thiols : Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to yield thioethers. For instance, ethyl 3-mercapto-2-methyl propanoate can be reacted after protection of the thiol group. google.com
Alkoxides : Alkoxides, the conjugate bases of alcohols, are strong nucleophiles that can displace the bromide to form benzyl (B1604629) ethers.
The table below summarizes the products of reactions between this compound and various nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH2 | Secondary Amine |
| Thiol | R-SH | Thioether |
| Alkoxide | R-O⁻ | Ether |
The efficiency of nucleophilic substitution reactions involving this compound is influenced by both steric and electronic factors.
Steric Factors : The primary nature of the benzylic carbon in this compound means there is relatively low steric hindrance to the approach of a nucleophile, which favors the SN2 mechanism. masterorganicchemistry.com However, bulky nucleophiles may react more slowly. The steric hindrance around the reaction center can significantly affect the reaction rate, with less hindered substrates reacting faster. acs.org
Electronic Factors : The electron-withdrawing nature of the adjacent ester group can influence the reactivity of the benzylic bromide. While the ester group is electron-withdrawing, the benzene ring can stabilize the transition state of both SN1 and SN2 reactions through resonance. The stability of the carbocation intermediate in an SN1 reaction is enhanced by the delocalization of the positive charge into the aromatic ring. savemyexams.com In an SN2 reaction, the pi-system of the ring can help to stabilize the transition state. The electronic properties of the substituents on the aromatic ring can also play a role; electron-donating groups would further stabilize a benzylic carbocation, while electron-withdrawing groups would destabilize it. smolecule.com
Coupling Reactions
Beyond nucleophilic substitution, this compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. rsc.org this compound can participate in these reactions, typically involving the activation of the C-Br bond.
Recent research has shed light on the role of mononuclear Palladium(I) aryl complexes in cross-coupling reactions. chinesechemsoc.org These complexes have been shown to react with organic halides, including benzylic bromides like methyl 4-(bromomethyl)benzoate, a compound structurally similar to the title compound. chinesechemsoc.org
The proposed mechanism for the cross-coupling reaction of a Pd(I) aryl complex with a benzyl bromide involves a stepwise oxidative addition of the benzyl bromide to the Pd(I) center. chinesechemsoc.org This forms a Pd(II) intermediate, which is then followed by reductive elimination from the resulting Pd(III) intermediate to form the C-C bond and regenerate a Pd(I) species. chinesechemsoc.org
Kinetic studies, radical trapping experiments, and theoretical calculations support a pathway that begins with an inner-sphere single-electron transfer process. chinesechemsoc.org The subsequent reductive elimination from the Pd(III) intermediate is responsible for the formation of the new carbon-carbon bond. chinesechemsoc.org
The general catalytic cycle is often depicted as follows:
Oxidative Addition : The Pd(0) catalyst reacts with the aryl or benzyl halide. nih.gov
Transmetalation : A second coupling partner, often an organometallic reagent, transfers its organic group to the palladium center. nih.gov
Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. rsc.org
The table below outlines the key steps in a generalized palladium-catalyzed cross-coupling reaction.
| Step | Description |
| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of the electrophile. |
| Transmetalation | The nucleophilic coupling partner transfers its organic group to the palladium complex. |
| Reductive Elimination | The two organic fragments on the palladium center couple, forming the product and regenerating the catalyst. |
Palladium-Catalyzed Cross-Coupling Reactions
Role of Single-Electron Transfer Processes and Reductive Elimination
The reaction pathways of this compound and its isomers can involve sophisticated mechanisms such as single-electron transfer (SET) and reductive elimination, particularly in the presence of metal complexes. Studies on the regioisomeric compound, methyl 4-(bromomethyl)benzoate, with mononuclear Palladium(I) aryl complexes have provided insight into these processes. chinesechemsoc.orgchemrxiv.org The proposed mechanism suggests that the reaction is initiated by an inner-sphere single-electron transfer from the Pd(I) complex to the benzyl bromide moiety. chinesechemsoc.orgchemrxiv.org
This SET step is nearly thermoneutral and results in the formation of a Pd(II) bromide species and a benzylic radical. chemrxiv.org The organic radical can then combine with the Pd(II) intermediate to yield a Pd(III) species. chinesechemsoc.org The subsequent C-C bond-forming step occurs via reductive elimination from this Pd(III) intermediate, which is highly exothermic and leads to the final cross-coupling product and regenerates a Pd(I) species. chinesechemsoc.orgchemrxiv.org Theoretical calculations indicate that the reductive elimination step has the highest energy barrier in the catalytic cycle. chinesechemsoc.org In other contexts, one-electron reduction of the carbon-bromine bond in similar bromomethyl-substituted cyclic compounds has been observed to form the corresponding radical, which can then undergo dimerization or hydrogen atom abstraction. researchgate.net
Other Metal-Catalyzed Coupling Reactions
This compound serves as a versatile substrate in various metal-catalyzed coupling reactions beyond those involving SET and reductive elimination. It can participate in palladium-catalyzed cross-coupling reactions, for instance, with arylboronic acids. google.com An example is the reaction with 4-ethoxycarbonyl-2-nitrophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate to form the corresponding cross-coupled product. google.com
Iron salts, which are inexpensive and toxicologically benign, have also been explored for catalyzing cross-coupling reactions involving related organic halides. google.com Furthermore, this compound is utilized in Williamson ether synthesis, a classic method for forming ethers. This reaction involves coupling with various substituted phenols in the presence of a base like potassium phosphate (B84403) to produce 2-(phenoxymethyl)benzoic acid derivatives, which are precursors for other complex heterocyclic structures like dibenzo[b,e]oxepinones. conicet.gov.arsciforum.net Zinc-promoted reductive dimerization, a Wurtz-type coupling, is another reaction pathway for organic halides like this compound, often enhanced by copper catalysis in aqueous media. researchgate.net The compound is also employed as an activated methylene (B1212753) halide in the synthesis of thiazolo-fused heterocycles. nih.gov
Intramolecular Cyclization Reactions
One of the most significant reaction pathways for this compound is intramolecular cyclization, leading to the formation of phthalide (B148349) (also known as isobenzofuran-1(3H)-one). This transformation can be initiated through various methods, with electrochemical reduction being a well-studied approach. researchgate.netresearchgate.net
Electrochemical Cyclization Studies
Electrochemical methods, specifically cyclic voltammetry and controlled-potential electrolysis, have been effectively used to investigate the reduction and subsequent intramolecular cyclization of this compound. researchgate.netlookchem.com These studies reveal that the process is typically initiated by the reductive cleavage of the carbon-bromine bond. researchgate.netresearchgate.net A cyclic voltammogram for the reduction of this compound shows a single irreversible cathodic wave, indicating the cleavage of the benzylic C-Br bond. researchgate.netlookchem.com
The electrochemical reduction of this compound is a two-electron process that cleaves the carbon-bromine bond to form a benzylic carbanion intermediate. researchgate.netresearchgate.net This highly reactive carbanion is central to the formation of the cyclic product. The direct reduction of the organic halide to form the carbanion can lead to an intramolecular nucleophilic attack on the adjacent ester carbonyl group. researchgate.netresearchgate.net This subsequent addition-elimination reaction results in the formation of the five-membered lactone ring of phthalide. researchgate.net The generation of carbanion intermediates as a result of direct electrochemical reduction is a key feature that distinguishes this pathway from those involving radical intermediates, which might be formed under different conditions or with catalytic mediators. researchgate.net
The presence of water in the solvent system has a pronounced effect on the intramolecular cyclization and the resulting product distribution. researchgate.netresearchgate.net Bulk electrolysis of this compound at varying water concentrations demonstrates that water facilitates the generation of phthalide. researchgate.net
Mechanistic studies, including isotope labeling experiments using H₂¹⁸O, have provided definitive evidence for the role of water. researchgate.net These experiments confirmed that the esteric oxygen atom in the final phthalide product originates from water, not from the methoxy (B1213986) group of the starting material. researchgate.netresearchgate.net The proposed mechanism involves the hydrolysis of the ester group, assisted by hydroxide (B78521) ions, to form a carboxylate intermediate which then cyclizes. researchgate.net Another proposed mechanism involves the formation of a cyclic carboxonium bromide intermediate, which then undergoes water-assisted decomposition to yield the lactone. researchgate.net
| Water Concentration (M) | Phthalide Yield (%) | Other Products |
|---|---|---|
| Low | Lower Yield | Increased formation of other reduction products |
| High | Higher Yield | Decreased formation of other reduction products |
The choice of cathode material and solvent system is crucial for the efficiency and outcome of the electrochemical cyclization. Studies on this compound have predominantly utilized carbon-based cathodes, such as glassy carbon and reticulated vitreous carbon. researchgate.netresearchgate.net These materials provide a suitable surface for the direct electron transfer to the substrate.
The most commonly used solvent system is dimethylformamide (DMF) containing a supporting electrolyte like tetramethylammonium (B1211777) tetrafluoroborate (B81430) (TMABF₄). researchgate.netresearchgate.netlookchem.com DMF is an aprotic polar solvent that effectively solubilizes the substrate and the electrolyte while being relatively stable under the reductive conditions employed. researchgate.net The combination of a carbon cathode and a DMF-based electrolyte system has been shown to be effective for generating the carbanion intermediate that leads to the successful intramolecular cyclization to phthalide. researchgate.netresearchgate.net
| Parameter | Condition |
|---|---|
| Cathode Material | Glassy Carbon, Reticulated Vitreous Carbon |
| Solvent | Dimethylformamide (DMF) |
| Supporting Electrolyte | Tetramethylammonium tetrafluoroborate (TMABF₄) |
| Potential (vs. SCE) | -1.45 V (Peak Potential), -1.85 V (Bulk Electrolysis) |
Cyclocondensation Reactions with Heterocyclic Ketene (B1206846) Aminals
This compound and its ethyl ester counterpart, ethyl 2-(bromomethyl)benzoate, engage in cyclocondensation reactions with heterocyclic ketene aminals. thieme-connect.comresearchgate.net These reactions typically proceed through an initial C-benzylation of the ketene aminal, followed by an intramolecular cyclocondensation to yield fused heterocyclic systems. thieme-connect.comresearchgate.netdatapdf.com For instance, the reaction of ethyl 2-(bromomethyl)benzoate with heterocyclic ketene aminals in refluxing acetonitrile (B52724) leads to the formation of ε-lactam fused heterocyclic compounds. thieme-connect.comresearchgate.net The size of the heterocyclic ring in the ketene aminal can influence the course of the reaction. thieme-connect.comresearchgate.net This methodology has been utilized to synthesize 1H-imidazo[1,2-b] organic-chemistry.orgbenzazepin-5-one derivatives. thieme-connect.com
In a related multicomponent reaction, this compound can be used to construct complex heterocyclic scaffolds. For example, a three-component reaction involving an amine, 3-bromopropanoyl chloride, and subsequently this compound can lead to the formation of pyrimido[2,1-a]isoindolone and isoindolo[2,1-a]quinazolinone derivatives. rsc.org Similarly, isoindolo[2,1-a]quinazoline derivatives, which have shown potential as TNF-α inhibitors, can be synthesized through a novel three-component reaction. rsc.orgresearchgate.net
The versatility of heterocyclic ketene aminals in such reactions is further highlighted by their use with various electrophiles to create five- and six-membered fused heterocycles. datapdf.com
Formation of Dibenzo[b,e]oxepinones via Intramolecular Acylation
This compound is a key precursor in the synthesis of dibenzo[b,e]oxepinones, a class of compounds with notable biological activities. sciforum.netconicet.gov.ar The general strategy involves a Williamson ether synthesis between methyl 2-(bromomethyl)benzoate and a substituted phenol (B47542) to form a 2-(phenoxymethyl)benzoic acid intermediate. sciforum.netconicet.gov.ar This is followed by an intramolecular acylation or cyclodehydration reaction to construct the seven-membered oxepinone ring. sciforum.netconicet.gov.ar
Several methods have been developed for the intramolecular acylation step. One approach utilizes tin(II) chloride (SnCl₂) and dichloromethyl methyl ether. sciforum.net Another efficient method employs iron(II) chloride (FeCl₂) and dichloromethyl methyl ether under mild conditions. conicet.gov.ar This latter method was successfully applied in the total synthesis of the tricyclic drug doxepin. conicet.gov.ar Other protocols for this cyclization include the use of trifluoroacetic anhydride, which allows the reaction to proceed under milder conditions. sciforum.net
It is worth noting that the synthesis of the dibenzo[b,e]oxepinone framework can be challenging, with potential issues such as low yields and side reactions. sciforum.net However, the development of new catalytic systems continues to improve the efficiency and applicability of this synthetic route. sciforum.netconicet.gov.ar
Oxidation and Reduction Chemistry
The chemical behavior of this compound is further defined by its susceptibility to both oxidation and reduction, targeting different parts of the molecule.
The benzylic bromide in this compound can be oxidized to a carboxylic acid. organic-chemistry.orgmasterorganicchemistry.com A variety of oxidizing agents can accomplish this transformation, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid. masterorganicchemistry.com An environmentally safer method involves using 30% hydrogen peroxide with a catalyst such as sodium tungstate (B81510) (Na₂WO₄) in a phase-transfer system, which can directly oxidize benzyl bromides to the corresponding benzoic acids. organic-chemistry.orgacs.org The mechanism for this reaction is proposed to involve the initial hydrolysis of the benzyl bromide to a benzyl alcohol, which is then further oxidized to the carboxylic acid. organic-chemistry.org Another approach for the oxidation of benzylic bromides is a variation of the Kornblum method, which utilizes dimethyl sulfoxide (B87167) (DMSO) in the presence of zinc salts to yield aldehydes. niscpr.res.in
The ester group of this compound can be selectively reduced to a primary alcohol. rsc.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orgaskfilo.comdavuniversity.org However, for selective reduction of the ester in the presence of the benzylic bromide, milder or more specific reagents are required. Diisobutylaluminum hydride (DIBAL-H) has been shown to selectively reduce the ester group to the corresponding alcohol in excellent yield, leaving the benzylic bromide intact. rsc.org The stoichiometry of DIBAL-H is crucial; using an excess can lead to the reduction of the carbon-bromine bond as well. rsc.org
Other reducing systems can also be employed. For instance, sodium borohydride (B1222165) in methanol (B129727) can reduce aromatic esters to alcohols. researchgate.netpsu.eduumich.edu While sodium borohydride itself is generally not reactive enough to reduce esters, its reactivity can be enhanced by additives. psu.edu Binary reducing systems, such as those containing dichloroindium hydride (HInCl₂), have also been explored for the selective reduction of molecules with multiple functional groups. rsc.org
Alkylation Reactions
Due to the reactive carbon-bromine bond at the benzylic position, this compound serves as an effective alkylating agent. dtic.milmasterorganicchemistry.com It can be used to introduce the 2-(methoxycarbonyl)benzyl group onto various nucleophiles.
A primary application of this reactivity is the N-alkylation of amines. dtic.milmasterorganicchemistry.comnih.govyoutube.com The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-alkylated products. dtic.mil This reaction typically proceeds via an Sₙ2 mechanism. youtube.com In some cases, this alkylation is the first step in a sequence leading to more complex heterocyclic structures. whiterose.ac.uk For example, reaction with N,N'-bis[3-(methylamino)propyl]methylamine followed by further reaction can lead to the formation of larger ring systems. whiterose.ac.uk
The alkylation of other nucleophiles is also possible. For instance, it can react with phenoxides in a Williamson ether synthesis, as seen in the pathway to dibenzo[b,e]oxepinones. sciforum.net
Reaction with Biological Molecules
This compound is recognized as an alkylating agent, a characteristic that defines its interaction with biological macromolecules. The key to this reactivity is the bromomethyl group (-CH₂Br) attached to the benzene ring. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions.
Within a biological system, nucleophilic functional groups are abundant in molecules like proteins and nucleic acids. For instance, the side chains of amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), as well as the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA (e.g., the N7 of guanine), can act as nucleophiles. researchgate.net
The reaction mechanism involves the nucleophilic attack by one of these biological sites on the benzylic carbon of the bromomethyl group. This attack displaces the bromide ion and forms a stable covalent bond between the biological molecule and the methyl benzoate (B1203000) moiety. This process, known as alkylation, can alter the structure and function of the target molecule. For example, the alkylation of an enzyme's active site can lead to its inhibition. biosynth.com Research has indicated that this compound can inhibit enzymes like dipeptidyl peptidase-4 (DPP-4) and nitric oxide synthase. biosynth.com
| Biological Molecule | Nucleophilic Group/Atom | Amino Acid / Nucleobase |
|---|---|---|
| Protein | Thiol (-SH) | Cysteine |
| Protein | Imidazole | Histidine |
| Protein | Amino (-NH₂) | Lysine |
| DNA | N7 Atom | Guanine |
| DNA | N3 Atom | Adenine |
Electrophilic Aromatic Substitution (for ring-brominated derivatives)
While this compound itself has a saturated carbon attached to the ring, its ring-brominated derivatives, such as Methyl 3-bromo-2-bromomethylbenzoate, can undergo further electrophilic aromatic substitution (EAS). cymitquimica.com This class of reactions involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. fiveable.memakingmolecules.comlibretexts.org The existing substituents on the ring profoundly influence the rate and regioselectivity of the reaction.
Formation of Bromonium Ion Electrophiles
The bromination of an aromatic ring requires the generation of a potent electrophile, as benzene rings are less reactive than alkenes. openstax.org This is typically achieved by using a Lewis acid catalyst, such as ferric bromide (FeBr₃), in conjunction with molecular bromine (Br₂). openstax.org
The reaction does not proceed via a free bromonium ion (Br⁺). Instead, the Lewis acid catalyst interacts with and polarizes the Br-Br bond. openstax.org This creates a highly electrophilic bromine atom within a Br₂-FeBr₃ complex. makingmolecules.comopenstax.org This polarized complex is the active electrophile that is subsequently attacked by the nucleophilic aromatic ring. masterorganicchemistry.com The process can be summarized as follows:
Activation Step: The Lewis acid (FeBr₃) coordinates with one of the bromine atoms of the Br₂ molecule.
Electrophile Formation: This coordination polarizes the Br-Br bond, making the terminal bromine atom strongly electrophilic and ready for attack by the aromatic ring. makingmolecules.com
Regioselectivity and Reaction Profiles
When a substituted benzene ring undergoes electrophilic aromatic substitution, the position of the new substituent is directed by the electronic properties of the groups already present on the ring. docsity.com Substituents are broadly classified as either activating (ortho, para-directing) or deactivating (meta-directing or ortho, para-directing). wvu.edu
For a hypothetical electrophilic bromination of a ring-brominated derivative like Methyl 4-bromo-2-bromomethylbenzoate , we must consider the directing effects of three substituents:
-COOCH₃ (Methyl Ester): This group is strongly deactivating due to both inductive electron withdrawal and resonance withdrawal of electron density from the ring. It is a meta-director. wordpress.comscribd.com
-Br (Bromo): Halogens are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the intermediate carbocation (arenium ion). docsity.comlibretexts.org
-CH₂Br (Bromomethyl): This group is weakly deactivating due to the inductive effect of the bromine atom. It is considered an ortho, para-director.
In a polysubstituted ring, the directing effects of the substituents combine. The most powerfully activating group generally controls the regioselectivity. In this case, all groups are deactivating. The directing effects are as follows:
The ester group at C1 directs meta to positions C3 and C5.
The bromomethyl group at C2 directs ortho (C3) and para (C6).
The bromo group at C4 directs ortho (C3, C5) and para (C1 - already substituted).
The positions are influenced as follows:
Position 3: Directed by the ester (meta), bromomethyl (ortho), and bromo (ortho). This position is electronically favored by all three groups.
Position 5: Directed by the ester (meta) and bromo (ortho).
Position 6: Directed by the bromomethyl group (para).
Considering the combined electronic influences, substitution is most likely to occur at the positions most activated (or least deactivated) by the combination of groups. Position 3 is strongly favored due to the convergence of directing effects. Steric hindrance from the adjacent bromomethyl group at C2 might slightly reduce the reaction rate at C3, potentially allowing some substitution at C5, which is also electronically favored by two groups and is sterically less hindered.
| Substituent Group | Classification | Directing Effect | Reactivity Effect |
|---|---|---|---|
| -COOCH₃ (Ester) | Deactivating | Meta | Decreases ring reactivity |
| -Br (Halogen) | Deactivating | Ortho, Para | Decreases ring reactivity |
| -CH₂Br (Bromomethyl) | Deactivating | Ortho, Para | Slightly decreases ring reactivity |
| -OH (Hydroxyl) | Activating | Ortho, Para | Increases ring reactivity |
| -NO₂ (Nitro) | Deactivating | Meta | Strongly decreases ring reactivity |
Applications of Methyl 2 Bromomethylbenzoate in Organic Synthesis
As a Versatile Building Block and Intermediate in Complex Molecule Synthesis
A common method for its synthesis involves the radical bromination of methyl 2-methylbenzoate (B1238997). One documented approach uses N-Bromosuccinimide (NBS) as the brominating agent with a radical initiator like benzoyl peroxide (BPO).
Table 1: Synthesis of Methyl 2-bromomethylbenzoate (B8278923)
| Starting Material | Reagents | Product | Yield |
|---|
Synthesis of Pharmaceuticals and Bioactive Compounds
The reactivity of Methyl 2-bromomethylbenzoate makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds. chemicalbook.com Its ability to introduce specific structural motifs is leveraged in the development of molecules with targeted biological activities.
This compound serves as a key reactant in the preparation of compounds with neuroprotective properties. guidechem.com A notable application is its use in the synthesis of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate. This synthesized compound has demonstrated neuroprotective activity, highlighting the role of this compound as a precursor in the development of potential treatments for neurological disorders.
Table 2: Application in Neuroprotective Agent Synthesis
| Precursor Compound | Application | Resulting Compound with Biological Activity |
|---|
A review of scientific literature did not yield specific examples of this compound being utilized as an intermediate in the synthesis of potential anti-HIV agents.
A review of scientific literature did not identify specific instances where this compound is used for the synthesis of aldose reductase inhibitors.
Based on a review of the available literature, there are no specific, documented examples of this compound being used as a direct precursor for the synthesis of anticancer compounds.
As no specific anticancer compounds synthesized from this compound were identified, there is no information available regarding their potential mechanism of action involving the inhibition of translation and protein synthesis in cancer cells.
Anticancer Compounds
Interaction with mTORC1 in Breast Cancer Cells
Recent studies have highlighted the potential of this compound (MBB) in cancer research, specifically concerning its interaction with the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) in breast cancer cells. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers, including breast cancer.
Research has shown that MBB can inhibit the growth of MDA-MB-231 breast cancer cells. nih.gov This inhibitory effect is understood to be mediated through its interaction with mTORC1. The proposed mechanism involves the inhibition of protein translation and synthesis within the cancer cells, which are critical processes for their growth and proliferation. By interfering with the mTORC1 pathway, this compound demonstrates potential as a lead compound for the development of novel anticancer therapies targeting mTOR signaling.
Further investigation into the precise molecular interactions between this compound and the components of the mTORC1 complex will be essential to fully elucidate its mechanism of action and to optimize its therapeutic potential.
Synthesis of Telmisartan Impurity I
In the synthesis of the antihypertensive drug Telmisartan, various impurities can be formed. One such impurity, identified as Telmisartan Impurity I, is structurally related to key intermediates used in the drug's synthesis. The formation of this impurity often involves the alkylation of the benzimidazole (B57391) core of a Telmisartan precursor.
The synthesis of Telmisartan and its impurities frequently involves the use of bromomethylphenyl derivatives. For instance, a common intermediate in Telmisartan synthesis is 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester. beilstein-journals.orgrjpbcs.comarkat-usa.orgscholarsresearchlibrary.com While the direct synthesis of Telmisartan Impurity I from this compound is not explicitly detailed in the reviewed literature, the reactivity of the bromomethyl group in this compound makes it a plausible precursor for the synthesis of biphenyl (B1667301) intermediates that could lead to the formation of such impurities. The synthesis of these biphenyl structures often involves cross-coupling reactions where a bromomethyl-containing aromatic ring is linked to another aromatic system.
Synthesis of Doxepin
Doxepin is a tricyclic antidepressant and anxiolytic agent. The synthesis of its dibenzo[b,e]oxepine core can be achieved through various synthetic routes. One key intermediate in the synthesis of Doxepin is Dibenz[b,e]oxepin-11(6H)-one.
A plausible synthetic pathway to this intermediate involves the utilization of this compound. The synthesis of Dibenz[b,e]oxepin-11(6H)-one can be achieved via a Friedel-Crafts cyclization of an appropriate precursor, such as 2-(phenoxymethyl)benzoyl chloride. nih.govresearchgate.net This precursor can be synthesized from a phenoxy-substituted benzoic acid. This compound can serve as a starting material to introduce the necessary carboxymethyl group at the ortho position of a benzyl (B1604629) halide, which can then be further manipulated to form the required 2-(phenoxymethyl)benzoic acid derivative.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to the reactive nature of its bromomethyl group, which allows for intramolecular cyclization reactions to form fused ring systems.
Phthalide (B148349) Synthesis and O-18 Labeled Phthalides
Phthalide, or isobenzofuran-1(3H)-one, is a bicyclic lactone that serves as a core structural motif in many natural products and pharmacologically active compounds.
One method for the synthesis of phthalide involves the electrochemical reduction of this compound. This process, carried out at a carbon cathode in dimethylformamide (DMF), leads to the formation of a carbanion intermediate. This intermediate then undergoes an intramolecular cyclization to yield phthalide. The presence of water has been found to influence this cyclization process.
Furthermore, this compound has been employed in the synthesis of selectively oxygen-18 (O-18) labeled phthalides. This is achieved through a water-assisted cyclization of the correspondingly labeled this compound. This method allows for the specific incorporation of the O-18 isotope into the lactone ring, which is a valuable tool for mechanistic studies and as a tracer in biological systems.
Acridizinium Salts
Acridizinium salts are a class of heterocyclic compounds with a tetracyclic aromatic structure. These compounds have been investigated for their potential applications in various fields, including as fluorescent dyes and in medicinal chemistry.
The synthesis of acridizinium salts can be achieved through the alkylation of pyridine (B92270) and its derivatives with appropriate benzyl halides. Research has demonstrated that this compound can be used as an alkylating agent in this context. osi.lv The reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the benzylic carbon of this compound, leading to the formation of a pyridinium (B92312) salt. Subsequent intramolecular reactions can then lead to the formation of the fused acridizinium ring system. osi.lv
Functionalized Indanes
Functionalized indanes are an important class of compounds found in numerous natural products and pharmaceuticals. While various methods exist for the synthesis of the indane core structure, the direct application of this compound for this purpose is not extensively documented in the reviewed scientific literature. Synthetic strategies for functionalized indanes often involve intramolecular cyclization reactions of appropriately substituted precursors.
Role in Material Science Applications
In the field of material science, this compound is primarily utilized as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity, which is crucial for creating advanced materials with tailored properties. wikipedia.orgcmu.edu
The benzylic bromide moiety of this compound is an effective initiating site for the polymerization of various monomers. This has been demonstrated in the synthesis of functional polymers and for the modification of surfaces. For example, initiators based on benzyl halides are effective for the polymerization of monomers like styrenes and (meth)acrylates. cmu.edu By anchoring initiators derived from this compound to a substrate, polymer brushes can be "grafted from" the surface, altering its chemical and physical properties. This technique is applicable to a heterogeneous group of substrates, including stainless steel, glass, and silicon.
Research in this area focuses on creating novel functional polymers. For instance, derivatives of benzyl bromide are used to initiate the polymerization of monomers to create block copolymers, which can self-assemble into structured nanomaterials. The ability to precisely control polymer characteristics through techniques like ATRP, initiated by compounds such as this compound, is fundamental to developing materials for high-performance applications. cmu.edu
Table 1: Examples of Polymer Systems Utilizing Benzyl Bromide-type Initiators
| Monomer Class | Polymerization Method | Resulting Polymer Characteristics | Potential Applications |
| Styrenes | ATRP | Well-defined molecular weight, low polydispersity | Advanced coatings, nanocomposites |
| Acrylates | ATRP | Functional side chains, controlled architecture | Drug delivery, smart materials |
| Methacrylates | ATRP | High molecular weight, narrow molecular weight distribution | Biomedical devices, sensors |
Synthesis of Agro-chemicals
This compound is a key intermediate in the synthesis of certain agrochemicals, particularly in the class of strobilurin fungicides. guidechem.com These fungicides are vital in modern agriculture for their broad-spectrum activity against various plant pathogenic fungi. researchgate.netgoogle.com They function by inhibiting mitochondrial respiration in fungi, which ultimately leads to cell death. researchgate.net
The synthesis of many strobilurin analogues involves the connection of a substituted benzene (B151609) ring structure to the core pharmacophore. This compound serves as a crucial building block for introducing the 2-(methoxycarbonyl)benzyl fragment into the final molecule. One of the most prominent examples is its use as a precursor in the synthesis of Strobilurin A. guidechem.com The synthetic route typically involves a nucleophilic substitution reaction where the bromide atom is displaced by a nucleophile, forming a key C-O or C-N bond in the fungicide's structure.
The versatility of the bromomethyl group allows for the creation of a diverse library of strobilurin derivatives by reacting this compound with various phenols or other nucleophilic partners. This enables chemists to fine-tune the biological activity, spectrum of efficacy, and environmental stability of the resulting agrochemical.
Other Specialized Organic Transformations
Beyond its roles in material science and agrochemicals, the unique reactivity of this compound makes it a valuable reagent in a variety of other specialized organic transformations. Its ability to act as an electrophile in nucleophilic substitution reactions is central to its utility.
A significant application is in the synthesis of heterocyclic compounds. For instance, it is used as a precursor for creating γ-lactone natural products, which are known to possess significant biological activity. guidechem.com The synthesis often involves the alkylation of a nucleophile with this compound, followed by subsequent intramolecular reactions to form the lactone ring.
Furthermore, it serves as a versatile alkylating agent for a range of nucleophiles, including carbanions, amines, and thiols. This allows for the introduction of the 2-(methoxycarbonyl)benzyl group, which can act as a protecting group or as a handle for further molecular elaboration in the total synthesis of complex natural products. For example, it can be used in the synthesis of functionalized pyrrolidones, which are important structural motifs in medicinal chemistry. researchgate.net The reaction of this compound with glycine (B1666218) derivatives can lead to the formation of these nitrogen-containing heterocycles. researchgate.net
Spectroscopic and Analytical Studies of Reaction Products and Intermediates
NMR Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 2-bromomethylbenzoate (B8278923) by providing detailed information about the hydrogen and carbon environments within the molecule.
Interactive Data Table: Predicted ¹H NMR Data for Methyl 2-bromomethylbenzoate ichemical.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.97 | Doublet (d) | 1H | 7.6 | Aromatic H |
| 7.45-7.52 | Multiplet (m) | 2H | - | Aromatic H |
| 7.38 | Doublet of triplets (dt) | 1H | 1.2, 7.6 | Aromatic H |
| 4.96 | Singlet (s) | 2H | - | -CH₂Br |
| 3.95 | Singlet (s) | 1H | - | -OCH₃ |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Experimental data for this compound is not widely published. However, the expected chemical shifts can be estimated based on standard values for similar structures. The carbonyl carbon of the ester group is the most deshielded, typically appearing around 166-168 ppm. The aromatic carbons show signals between 128-140 ppm, with the carbon attached to the ester group being the most downfield in this range. The methyl carbon of the ester is found in the upfield region, generally between 50-55 ppm. The benzylic carbon of the bromomethyl group is influenced by the attached bromine and is expected in the range of 30-35 ppm.
Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of this compound with high accuracy. The monoisotopic mass of the compound (C₉H₉BrO₂) is calculated to be 227.97859 Da. nih.gov HRMS analysis would show a molecular ion peak [M]⁺• corresponding to this mass, confirming the molecular formula.
The fragmentation pattern in mass spectrometry provides structural information. Upon ionization, the molecular ion of this compound can undergo several characteristic fragmentation pathways:
Loss of a bromine radical: This would result in a significant fragment ion [M-Br]⁺ at m/z 149. This fragment corresponds to the methyl 2-methylbenzoate (B1238997) cation, which can be stabilized by resonance.
Loss of a methoxy (B1213986) radical: Cleavage of the ester can lead to the loss of •OCH₃, yielding an acylium ion [M-OCH₃]⁺ at m/z 198/200 (showing isotopic pattern for Br).
Formation of a tropylium-like ion: Benzylic cleavage is common. Loss of the entire bromomethyl group is possible, but cleavage of the bromine followed by rearrangement of the resulting benzyl (B1604629) cation to a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a plausible pathway, though less direct.
Alpha-cleavage: Cleavage of the C-C bond between the benzene (B151609) ring and the bromomethyl group can lead to the formation of a methyl benzoate (B1203000) cation [M-CH₂Br]⁺.
Interactive Data Table: Key Properties for Mass Spectrometry of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | nih.gov |
| Molecular Weight | 229.07 g/mol | nih.gov |
| Monoisotopic Mass | 227.97859 Da | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation. While an experimental spectrum for this compound is not available in the cited sources, the characteristic absorption bands can be predicted from its structure.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.
Aromatic C=C Stretching: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ range.
Aromatic C-H Stretching: These bands typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretches from the -CH₂Br and -OCH₃ groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3000-3100 | Medium | Aromatic C-H | Stretch |
| 2850-2960 | Medium | Aliphatic C-H (-CH₂, -CH₃) | Stretch |
| 1720-1740 | Strong | Ester C=O | Stretch |
| 1450-1600 | Medium-Weak | Aromatic C=C | Stretch |
| 1100-1300 | Strong | Ester C-O | Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformation. Despite its utility, a search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. The compound is often described as a solid or liquid with a low melting point (around 32-33°C), and a suitable single crystal required for X-ray diffraction analysis may not have been reported. tcichemicals.com
Electrochemical Techniques for Mechanistic Elucidation (e.g., Cyclic Voltammetry, Controlled-Potential Electrolysis)
Electrochemical methods are powerful tools for investigating the reduction and oxidation mechanisms of molecules. Studies on this compound have utilized these techniques to understand the cleavage of its carbon-bromine bond.
Cyclic Voltammetry (CV): The electrochemical reduction of this compound has been examined at carbon cathodes in dimethylformamide (DMF). A cyclic voltammogram of the compound shows a single, irreversible cathodic wave with a peak potential of -1.45 V versus a saturated calomel (B162337) electrode (SCE). This wave corresponds to the two-electron cleavage of the benzylic carbon-bromine bond, a characteristic reduction pathway for organic halides.
Controlled-Potential Electrolysis (CPE): Bulk electrolyses of this compound, carried out at a controlled potential of -1.85 V vs. SCE, provide insight into the reaction mechanism and products. The reduction process involves the formation of a carbanion intermediate following the cleavage of the C-Br bond. This highly reactive intermediate can then undergo further reactions. One significant product is phthalide (B148349), which is formed via an intramolecular cyclization of the carbanion. The formation of this product is influenced by the presence of proton sources, such as water, in the solvent. These findings confirm that the electrochemical reduction initiates a chemical transformation, leading to cyclized products.
Computational Chemistry and Modeling of Methyl 2 Bromomethylbenzoate Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms involving molecules like Methyl 2-bromomethylbenzoate (B8278923).
Energy Profiles and Transition States
DFT calculations can be employed to map the energy landscape of reactions involving Methyl 2-bromomethylbenzoate. A key reaction of this compound is nucleophilic substitution at the benzylic carbon, where the bromine atom is displaced by a nucleophile.
Computational studies on similar benzyl (B1604629) bromide systems reveal that the reaction can proceed through either an SN1 or SN2 mechanism. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and any substituents on the aromatic ring. For this compound, the ortho-methoxycarbonyl group can influence the stability of the transition state.
DFT calculations on nucleophilic substitutions of benzyl bromides have shown that electron-withdrawing groups can accelerate the reaction. researchgate.net The energy profile for an SN2 reaction would show a single transition state, representing the energy maximum as the nucleophile attacks and the bromide leaves simultaneously. For an SN1-type mechanism, the energy profile would feature the formation of a transient benzylic carbocation intermediate. nih.gov The stability of this carbocation is a critical factor, and the ortho-ester group's electronic influence would be a key aspect of the computational investigation.
A hypothetical energy profile for a reaction can be represented in a data table, illustrating the relative energies of reactants, transition states, and products.
Table 1: Hypothetical Relative Energies for a Nucleophilic Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0 |
| Transition State | +20 |
Note: These are illustrative values and would need to be calculated using specific DFT methods for an actual reaction.
Computational Analysis of C-C Bond Formation Steps
This compound is a valuable substrate for C-C bond formation reactions, such as in the synthesis of more complex molecules. Computational analysis using DFT can elucidate the intricate details of these bond-forming steps. For instance, in a reaction with a carbanion or an organometallic reagent, DFT can be used to model the transition state of the C-C bond formation.
Studies on the homologation of electron-rich benzyl bromide derivatives have utilized DFT to understand the mechanism, revealing a rate-determining SN1 step for the initial C-C bond formation. nih.gov For this compound, the computational analysis would focus on the energetics of the approach of the carbon nucleophile to the benzylic carbon and the subsequent displacement of the bromide ion. The calculations would also consider the influence of the ortho-ester group on the geometry and energy of the transition state.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules or biological targets.
The molecule has several rotatable bonds, including the C-C bond connecting the bromomethyl group to the ring and the C-O bond of the ester group. MD simulations can explore the potential energy surface associated with the rotation around these bonds, identifying the most stable conformations. The ortho-positioning of the bromomethyl and methyl ester groups can lead to specific conformational preferences due to steric and electronic interactions. researchgate.netstackexchange.com Studies on similar aromatic esters have used MD to understand their adsorption and conformation on surfaces. acs.org
In a simulated environment, such as a box of water molecules, MD can track the trajectory of the this compound molecule over time, revealing how it interacts with the solvent and its dynamic behavior. This information is crucial for understanding its solubility and reactivity in different media.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For derivatives of this compound, QSAR studies can be used to predict their potential therapeutic or toxic effects.
By synthesizing a series of derivatives with varying substituents on the aromatic ring or by modifying the ester and bromomethyl groups, and then measuring their biological activity (e.g., cytotoxicity against cancer cell lines), a QSAR model can be developed. nih.gov The model would use molecular descriptors, which are numerical representations of the chemical's properties, to correlate with the observed activity.
Relevant descriptors for this compound derivatives could include:
Electronic descriptors: Hammett constants (σ) to quantify the electron-donating or -withdrawing nature of substituents. researchgate.net
Steric descriptors: Molar refractivity or Taft steric parameters.
Hydrophobic descriptors: The partition coefficient (logP).
QSAR studies on the toxicity of benzyl alcohols and benzyl halides have shown that hydrophobicity and electronic effects are often key determinants of their biological action. researchgate.netnih.gov A hypothetical QSAR model for the cytotoxicity of this compound derivatives might take the form of a linear equation:
pIC50 = c0 + c1logP + c2σ
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, and c2 are coefficients determined by regression analysis.
Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives
| Derivative | logP | σ | pIC50 |
|---|---|---|---|
| 1 | 2.5 | 0.0 | 5.0 |
| 2 | 3.0 | 0.2 | 5.5 |
Retrosynthesis Analysis and Computational Design of Synthetic Routes
Computational tools are increasingly used to assist in the design of synthetic routes for complex molecules, a process known as retrosynthesis. For a target molecule that could be synthesized from this compound, computational retrosynthesis programs can propose potential synthetic pathways. chemrxiv.org
These programs utilize databases of chemical reactions and apply a set of rules to work backward from the target molecule to simpler, commercially available starting materials. For a given target, a computational approach might identify this compound as a key intermediate due to the reactivity of its bromomethyl group, which allows for the introduction of various functionalities.
The computational design of a synthetic route would involve:
Identifying key bond disconnections in the target molecule.
Suggesting precursor molecules, one of which could be this compound.
Proposing the necessary reactions to connect the precursors.
Evaluating the feasibility of the proposed steps based on known chemical principles and reaction databases.
This computational approach can accelerate the process of discovering new and efficient synthetic routes to valuable compounds.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Methyl 2-bromomethylbenzoate (B8278923) Transformations
The transformation of Methyl 2-bromomethylbenzoate is a key area of research, with a focus on developing more efficient, selective, and sustainable catalytic systems. While traditional methods often rely on stoichiometric reagents, modern approaches are centered around catalysis to minimize waste and enhance reaction control.
Palladium-catalyzed cross-coupling reactions are a significant area of investigation. Novel palladium precatalysts and ligands are being developed to improve the efficiency and substrate scope of reactions such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds with a wide range of partners. Research is also exploring the use of more sustainable and economically viable metals, with copper-catalyzed reactions showing considerable promise. Copper catalysts are being investigated for various transformations, including C-N and C-O bond-forming reactions, offering a greener alternative to palladium.
Furthermore, the field is witnessing a surge in the exploration of organocatalysis and biocatalysis for the transformation of this compound. Organocatalysts, which are small organic molecules, offer the advantages of being metal-free, less sensitive to air and moisture, and often readily available. Biocatalysis, utilizing enzymes, provides unparalleled selectivity and operates under mild, environmentally benign conditions, aligning perfectly with the principles of green chemistry. The electrochemical reduction of this compound at carbon cathodes to generate carbanion intermediates for intramolecular cyclization reactions represents another innovative catalytic approach being explored.
Table 1: Comparison of Catalytic Systems for this compound Transformations
| Catalytic System | Catalyst Examples | Key Advantages | Research Focus |
| Palladium Catalysis | Palladium acetate (B1210297) with phosphine (B1218219) ligands, Palladium precatalysts | High efficiency, broad substrate scope for C-C bond formation. | Development of more active and stable catalysts, lower catalyst loading. |
| Copper Catalysis | Copper(I) and Copper(II) salts | Lower cost, environmentally friendly, effective for C-N and C-O bond formation. | Improving reaction rates and expanding the scope of transformations. |
| Organocatalysis | Chiral amines, thioureas | Metal-free, robust, enables asymmetric synthesis. | Design of new catalysts for novel reaction pathways. |
| Biocatalysis | Hydrolases, oxidoreductases | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening and engineering for specific transformations. |
| Electrocatalysis | Carbon cathodes | Avoids chemical oxidants/reductants, precise control over reaction potential. | Exploring new synthetic applications of electrochemically generated intermediates. |
Exploration of New Reactivity Modes and Synthetic Applications
The unique structure of this compound allows for a diverse range of chemical transformations, and researchers are continuously exploring new reactivity modes to expand its synthetic utility. Beyond its established role in nucleophilic substitution reactions, emerging areas of research are unlocking novel applications.
One area of growing interest is its participation in cycloaddition reactions. The development of methodologies where this compound or its derivatives act as precursors to reactive intermediates for [4+2] or [3+2] cycloadditions could provide rapid access to complex polycyclic structures. Another promising avenue is the exploration of C-H activation reactions. Catalytic functionalization of the C-H bonds on the aromatic ring of this compound would offer a highly atom-economical way to introduce new functional groups, bypassing the need for pre-functionalized starting materials.
The application of photoredox catalysis to reactions involving this compound is also a burgeoning field. Visible-light-mediated reactions can enable transformations that are difficult to achieve with traditional thermal methods, such as the generation of radical intermediates under mild conditions for subsequent coupling or addition reactions. Furthermore, the use of this compound in flow chemistry is gaining traction. Continuous flow processes can offer enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processes, making them particularly attractive for industrial applications.
Its established utility as a key intermediate in the synthesis of complex molecules continues to expand. For instance, it is a crucial building block in the preparation of certain neuroprotective agents and is also utilized in the synthesis of the anti-tumor drug lenalidomide. chemicalbook.com
Integration with Sustainable Chemistry Principles
The integration of sustainable chemistry principles into the synthesis and application of this compound is a critical focus of current research. This involves a holistic approach to minimizing the environmental impact of chemical processes, from the choice of starting materials to the final product.
A primary area of improvement is the development of greener synthetic routes to this compound itself. Traditional methods often employ hazardous reagents and solvents. Research is actively pursuing the use of safer and more environmentally friendly brominating agents to replace harsh reagents like elemental bromine. Additionally, the replacement of chlorinated solvents with greener alternatives such as ionic liquids or even water is a key objective. The use of solid acid catalysts is also being explored to replace corrosive liquid acids in esterification processes, allowing for easier separation and catalyst recycling.
The principles of atom economy and energy efficiency are also being addressed. Catalytic methods, as discussed earlier, play a crucial role in maximizing atom economy by minimizing the formation of byproducts. The development of reactions that can be conducted at lower temperatures and pressures, potentially through the use of highly active catalysts or alternative energy sources like microwave irradiation, contributes to reduced energy consumption. The exploration of using renewable feedstocks as starting materials for the synthesis of this compound is a long-term goal that would significantly enhance its sustainability profile.
Advanced Materials and Nanotechnology Applications
The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials and for applications in nanotechnology. Its ability to undergo a variety of chemical transformations allows for its incorporation into polymers, the functionalization of surfaces, and the construction of complex molecular architectures.
In polymer chemistry, this compound can be used as a monomer or a functionalizing agent. Its bifunctionality allows for the synthesis of polyesters with pendant reactive sites that can be further modified to tune the material's properties. These functionalized polymers could find applications in areas such as drug delivery, coatings, and advanced membranes.
In the realm of nanotechnology, this compound can be employed to modify the surface of nanoparticles. The bromomethyl group can serve as an anchor point for attaching various organic molecules, including fluorescent dyes, targeting ligands, or catalysts. This surface functionalization is crucial for tailoring the properties of nanoparticles for specific applications in bioimaging, diagnostics, and catalysis. Furthermore, its rigid aromatic core and reactive functionalities make it a potential component in the synthesis of metal-organic frameworks (MOFs) and other porous materials, which have applications in gas storage, separation, and catalysis.
Biological and Medicinal Chemistry Research Expansion
This compound serves as a pivotal scaffold and intermediate in the field of medicinal chemistry, with ongoing research aimed at expanding its therapeutic applications. Its utility stems from its role as a versatile building block for the synthesis of a wide array of biologically active molecules.
A significant area of research is the continued use of this compound in the development of novel therapeutic agents. As previously mentioned, it is a key reactant in the synthesis of compounds with neuroprotective activity. Researchers are exploring the synthesis of new derivatives by modifying the core structure of this compound to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
The compound is also a valuable precursor for drug discovery programs targeting a range of diseases. Its ability to participate in diverse chemical reactions allows for the rapid generation of compound libraries for high-throughput screening. This enables the identification of new lead compounds with potential activity against various biological targets, including enzymes, receptors, and ion channels. The structural motifs accessible from this compound are relevant to a number of therapeutic areas beyond neurology, including oncology, inflammation, and infectious diseases. The ongoing pharmacological evaluation of new compounds derived from this versatile intermediate is expected to uncover novel therapeutic opportunities.
Q & A
Q. What are the critical physicochemical properties of methyl 2-bromomethylbenzoate that influence experimental design?
- Methodological Answer: Key properties include:
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- PPE: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Employ fume hoods to mitigate vapor exposure; monitor airborne concentrations with gas detectors .
- Emergency Measures:
- Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist .
- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
- Storage: Keep in sealed containers at 2–8°C to avoid degradation or accidental exposure .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance yield and purity?
- Methodological Answer:
- Bromination Strategies: Use N-bromosuccinimide (NBS) or HBr with catalytic peroxides for selective benzylic bromination .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility, while additives like LiBr suppress side reactions .
- Purification: Column chromatography (silica gel, hexane/EtOAc) removes unreacted precursors; recrystallization in ethanol enhances purity .
- Yield Optimization: Kinetic studies (e.g., in situ NMR) identify optimal reaction times and temperatures .
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.9–4.2 ppm (methyl ester) and δ 4.5–4.8 ppm (bromomethyl group) confirm substitution patterns .
- ¹³C NMR: Signals near δ 170 ppm (ester carbonyl) and δ 30–40 ppm (brominated carbon) validate connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., Br’s ¹⁷⁹Br/⁸¹Br doublet) .
- IR Spectroscopy: Absorbances at ~1720 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br) confirm functional groups .
Q. What mechanistic challenges arise when using this compound as an alkylating agent in SN₂ reactions?
- Methodological Answer:
- Steric Hindrance: The bulky benzoyl group slows nucleophilic attack; computational modeling (DFT) predicts transition-state geometries .
- Competing Pathways: Elimination (E2) may dominate under basic conditions; mitigate by using polar solvents (DMSO) and lower temperatures .
- Byproduct Formation: Hydrolysis of the ester group can occur; stabilize with anhydrous conditions and scavengers (molecular sieves) .
Data Contradictions and Resolution
- Toxicity Data Gaps: notes incomplete toxicological profiles, while cites acute toxicity. Resolve by conducting in vitro assays (e.g., Ames test for mutagenicity) and referencing PubChem’s hazard data .
- Reactivity Inconsistencies: Discrepancies in bromination efficiency across studies (e.g., solvent effects) warrant controlled comparative experiments .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
